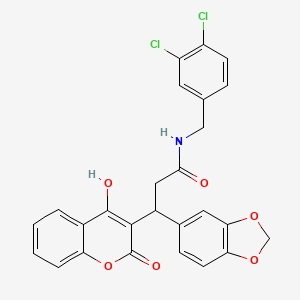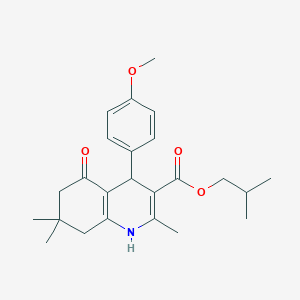![molecular formula C19H16N2O4 B11049494 (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxyphenyl and acetyloxime groups in this compound suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) typically involves multiple steps:
Formation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Oxime Formation: The oxime group is introduced by reacting the naphthoquinone derivative with hydroxylamine hydrochloride in the presence of a base.
Acetylation: Finally, the oxime is acetylated using acetic anhydride to form the O-acetyloxime group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthoquinone core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The methoxyphenylamino group can participate in various substitution reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized naphthoquinones, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Naphthoquinones are known for their ability to interfere with cellular respiration and other critical biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo redox reactions might make it useful in targeting cancer cells, which often have altered redox states.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other materials that require stable, colored compounds.
Mechanism of Action
The mechanism of action of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) likely involves its ability to undergo redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The compound may also interact with specific enzymes or receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure but lacks the acetyloxime group.
4-Methoxy-1,2-naphthoquinone: Lacks the amino and acetyloxime groups.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of the methoxyphenylamino group.
Uniqueness
The presence of both the methoxyphenylamino and acetyloxime groups in (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[[3-(4-methoxyphenyl)imino-4-oxonaphthalen-1-yl]amino] acetate |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)25-21-17-11-18(19(23)16-6-4-3-5-15(16)17)20-13-7-9-14(24-2)10-8-13/h3-11,21H,1-2H3 |
InChI Key |
CLRMXFNJNVEIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=NC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049412.png)
![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11049417.png)

![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11049429.png)
![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)

![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)
![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
